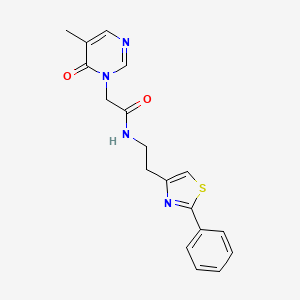

2-(5-methyl-6-oxopyrimidin-1(6H)-yl)-N-(2-(2-phenylthiazol-4-yl)ethyl)acetamide

描述

The compound 2-(5-methyl-6-oxopyrimidin-1(6H)-yl)-N-(2-(2-phenylthiazol-4-yl)ethyl)acetamide features a pyrimidinone core (5-methyl-6-oxo substitution) linked via an acetamide group to a 2-phenylthiazol-4-yl ethyl moiety. This structure combines a heterocyclic pyrimidinone scaffold, known for its role in enzyme inhibition and ligand-receptor interactions, with a thiazole-containing side chain, which may enhance binding affinity or metabolic stability.

属性

IUPAC Name |

2-(5-methyl-6-oxopyrimidin-1-yl)-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N4O2S/c1-13-9-19-12-22(18(13)24)10-16(23)20-8-7-15-11-25-17(21-15)14-5-3-2-4-6-14/h2-6,9,11-12H,7-8,10H2,1H3,(H,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIVCPVUAUREVOH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=CN(C1=O)CC(=O)NCCC2=CSC(=N2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-methyl-6-oxopyrimidin-1(6H)-yl)-N-(2-(2-phenylthiazol-4-yl)ethyl)acetamide typically involves multi-step organic synthesis, starting from basic precursors. Common approaches involve:

Formation of the Pyrimidine Ring: : This can be achieved through the cyclization of appropriate β-diketones with urea or thiourea under acidic conditions.

Thiazole Ring Synthesis: : Utilizing Hantzsch thiazole synthesis, involving the condensation of α-haloketones with thioamides.

Final Coupling Step: : Nucleophilic substitution or amide coupling reactions to join the pyrimidine and thiazole moieties.

Industrial Production Methods

On an industrial scale, the production would likely involve:

Bulk Synthesis of Precursors: : Sourcing or large-scale preparation of β-diketones, urea, α-haloketones, and thioamides.

Controlled Reaction Conditions: : Using precise temperature and pH controls to ensure high yield and purity of the intermediate and final compounds.

Automation and Catalysis: : Employing automated synthesis machines and catalysts to streamline the production process and reduce costs.

化学反应分析

Types of Reactions

Oxidation: : This compound can undergo oxidation at various positions, potentially leading to the formation of N-oxides or sulfoxides.

Reduction: : The pyrimidine and thiazole rings may be selectively reduced under hydrogenation conditions.

Substitution: : Halogenation or nitration can occur on the aromatic thiazole ring, yielding various substituted derivatives.

Common Reagents and Conditions

Oxidation: : Using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: : Employing hydrogen gas with palladium/carbon catalysts.

Substitution: : Reagents like bromine for halogenation or concentrated nitric acid for nitration.

Major Products Formed

Oxidation Products: : N-oxides, sulfoxides.

Reduction Products: : Dihydro-derivatives of the rings.

Substitution Products: : Halogenated or nitrated derivatives.

科学研究应用

In Chemistry

Used as a building block for more complex organic molecules.

Studied for its interesting reaction patterns due to the presence of multiple heterocycles.

In Biology

Potential as a ligand in biochemical assays.

Investigated for its ability to interact with various enzymes and receptors.

In Medicine

Explored for its therapeutic potential in anti-cancer, anti-inflammatory, and antimicrobial studies.

Basis for drug design due to its unique structure-activity relationships.

In Industry

Utilized in the synthesis of dyes, pigments, and other specialty chemicals.

作用机制

The compound operates by interacting with specific molecular targets within biological systems. These interactions may involve:

Enzyme Inhibition: : Blocking the active sites of enzymes essential for cellular processes.

Receptor Binding: : Modulating the activity of cell surface or intracellular receptors.

Pathway Modulation: : Influencing biochemical pathways, such as signal transduction or metabolic pathways.

相似化合物的比较

Structural Analogues of Pyrimidinone Derivatives

Core Heterocycle Modifications

- Pyridazinone vs. Pyrimidinone: The compound 2-(5-chloro-4-fluoro-6-oxo-pyridazin-1-yl)-N-[4-methyl-3-[2-(2-pyridyl)ethylsulfamoyl]phenyl]acetamide () replaces the pyrimidinone with a pyridazinone core. This modification introduces chloro and fluoro substituents, which may enhance electrophilic interactions or metabolic resistance. The pyridazinone’s reduced aromaticity compared to pyrimidinone could alter binding kinetics in enzyme inhibition .

Substituent Variations

- Thiazole vs. Benzyl Groups: The analogue 2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-benzyl-acetamide () substitutes the thiazole-ethyl group with a benzyl moiety via a thioether linkage.

- Thioether vs. Acetamide Linkers :

Compounds in utilize thioether linkages (e.g., 2-[(1,6-dihydro-6-oxo-4-methyl-2-pyrimidinyl)thio]-N-acetamides), which may confer greater stability against hydrolysis compared to the target compound’s acetamide linker. However, the acetamide group in the target compound could enhance solubility in aqueous environments .

Pharmacophore and Functional Group Analysis

Acetamide Side Chains

- Complex Aromatic Systems :

Goxalapladib () incorporates a naphthyridine core with trifluoromethyl biphenyl and piperidinyl groups. Despite its larger structure, the shared acetamide functionality highlights its role as a common pharmacophore in protease or kinase inhibitors. The target compound’s simpler thiazole-ethyl side chain may offer improved synthetic accessibility . - Dihydropyrido[4,3-d]pyrimidin Derivatives: Compounds in feature dihydropyrido[4,3-d]pyrimidin cores with indenyl and triazolyl substituents. These rigidified structures may enhance binding entropy but reduce conformational flexibility compared to the target’s pyrimidinone-thiazole system .

Physical Properties

- Melting Points and Solubility: The benzyl-substituted analogue in exhibits a melting point of 196°C, indicating high crystallinity.

- Spectroscopic Data: The methyl group in pyrimidinone derivatives (e.g., δ 2.18 ppm in ) aligns with characteristic ¹H NMR shifts for similar compounds. Thiazole protons in the target compound would likely resonate near δ 7.60–7.27 ppm, as seen in phenylthiazolyl systems .

Hypothetical Structure-Activity Relationships (SAR)

- Thiazole vs. Pyrazole/Oxadiazole: and highlight pyrazole and oxadiazole analogues, which lack sulfur atoms.

- Substituent Effects on Bioavailability : The ethyl linker in the target compound may balance flexibility and steric hindrance, optimizing bioavailability compared to bulkier substituents (e.g., sulfamoyl groups in ) .

生物活性

The compound 2-(5-methyl-6-oxopyrimidin-1(6H)-yl)-N-(2-(2-phenylthiazol-4-yl)ethyl)acetamide is a synthetic organic molecule that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of approximately 287.31 g/mol . The structure includes a pyrimidine ring and a thiazole moiety, which are known to enhance biological activity through various mechanisms.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, thus blocking substrate access. This is particularly relevant for enzymes involved in cancer cell proliferation.

- Receptor Modulation : It may act as an agonist or antagonist at certain receptors, influencing cellular signaling pathways that control cell growth and apoptosis.

- Interaction with Protein Targets : Preliminary studies suggest that it interacts with specific protein targets within cells, potentially influencing signaling pathways related to cell growth and apoptosis .

Anticancer Activity

Research has indicated that derivatives of this compound exhibit significant anticancer properties. For instance, studies on similar thiazole derivatives have shown that they can induce apoptosis in cancer cells through the activation of caspase pathways .

| Compound | Cell Line | GI50 (µM) | Mechanism |

|---|---|---|---|

| 2-(5-methyl-6-oxopyrimidin-1(6H)-yl)-N-(2-(2-phenylthiazol-4-yl)ethyl)acetamide | A549 (lung cancer) | TBD | Apoptosis induction |

| N-benzyl derivatives | NIH3T3/c-Src527F | 1.34 | Src kinase inhibition |

| Thiazole derivatives | HT-29 (colon cancer) | TBD | Cell proliferation inhibition |

These findings suggest that the compound could serve as a lead for developing new anticancer agents.

Antimicrobial Activity

In addition to its anticancer effects, the compound's structural features may confer antimicrobial properties. Similar compounds have been tested against various bacterial strains, revealing promising results in inhibiting growth .

Case Studies

- Src Kinase Inhibitory Activity : A study evaluating various thiazole derivatives found that modifications to the structure significantly impacted their inhibitory activity against Src kinase, a critical player in cancer progression. The most potent inhibitors showed GI50 values below 2 µM .

- Apoptotic Pathway Activation : Research demonstrated that certain derivatives could direct tumor cells towards the apoptotic pathway, highlighting their potential as therapeutic agents in cancer treatment .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。